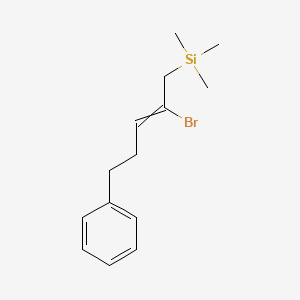
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane typically involves the reaction of a suitable precursor with a brominating agent and a trimethylsilylating agent. One common method is the bromination of 5-phenylpent-2-en-1-ol followed by silylation with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of (2-substituted-5-phenylpent-2-en-1-yl)(trimethyl)silane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of 5-phenylpent-2-en-1-yl(trimethyl)silane.
Applications De Recherche Scientifique
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Catalysis: Acts as a precursor for catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The phenyl group provides additional stability and electronic effects that influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
- Trimethyl[(Z)-2-bromo-5-phenyl-2-pentenyl]silane
- 5-Bromo-2,2’-bithiophene
Uniqueness
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a bromine atom and a trimethylsilyl group provides versatility in synthetic applications, making it a valuable compound in organic chemistry and material science.
Propriétés
Numéro CAS |
683773-78-6 |
|---|---|
Formule moléculaire |
C14H21BrSi |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
(2-bromo-5-phenylpent-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C14H21BrSi/c1-16(2,3)12-14(15)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,11H,7,10,12H2,1-3H3 |
Clé InChI |
CSVHWEYHQNGOBF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=CCCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)


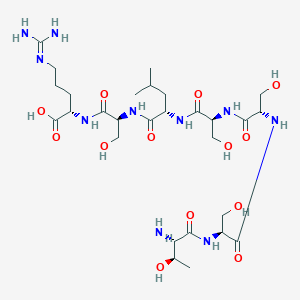
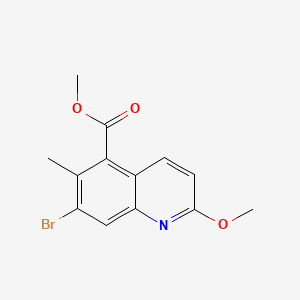
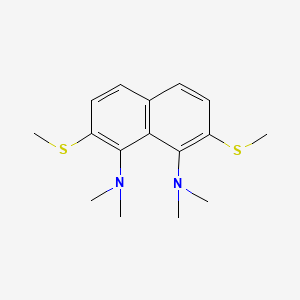

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
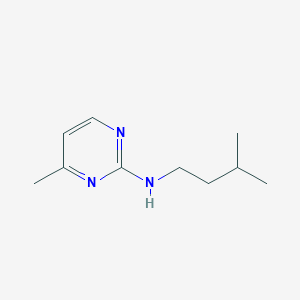



![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

